

Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dihydro-3H-azepin-3-one

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This in-depth technical guide details the core synthetic methodologies for obtaining **1,2-Dihydro-3H-azepin-3-one**, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of plausible synthetic routes, including detailed experimental protocols and data presentation in structured tables for comparative analysis. Visual representations of reaction pathways are provided using Graphviz to facilitate a clear understanding of the chemical transformations.

Introduction

The **1,2-dihydro-3H-azepin-3-one** scaffold is a seven-membered nitrogen-containing heterocyclic ring system. Azepine derivatives are integral components of numerous biologically active compounds and natural products. The synthesis of specific isomers, such as the 3-oxo variant, presents unique challenges and requires careful consideration of strategic synthetic routes. This guide explores several potential pathways, primarily focusing on ring expansion strategies of smaller carbocyclic precursors.

Synthetic Strategies

The synthesis of **1,2-Dihydro-3H-azepin-3-one** can be approached through several strategic disconnections. The most promising methods involve the construction of the seven-membered ring through the expansion of a six-membered carbocycle or the intramolecular cyclization of a

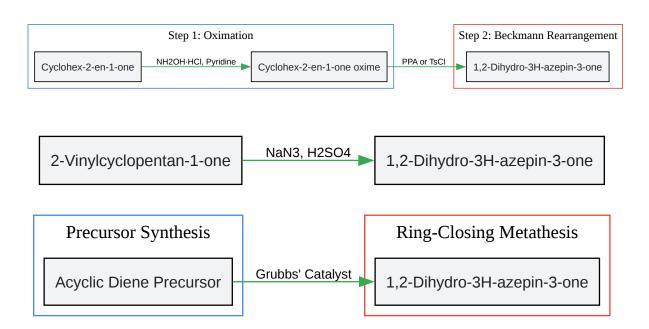


linear precursor. Key reactions that can be employed include the Beckmann rearrangement, Schmidt reaction, and ring-closing metathesis.

Beckmann Rearrangement of Cyclohexenone Oximes

A plausible and widely utilized method for the synthesis of lactams is the Beckmann rearrangement of oximes.[1][2][3][4] This approach can be adapted to synthesize the target azepinone from a readily available α,β -unsaturated cyclohexenone. The key is the regioselective migration of the group anti to the hydroxyl group on the oxime.

Reaction Pathway:



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